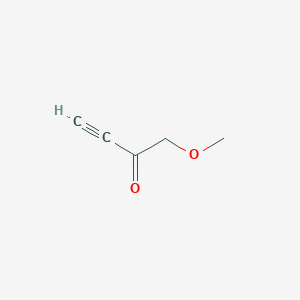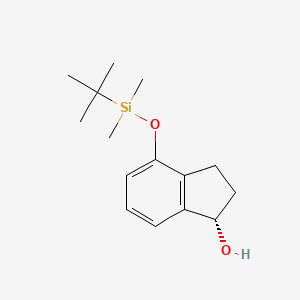
1-Methoxy-3-butyn-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxybut-3-yn-2-one is an organic compound with the molecular formula C5H8O2. It is a versatile chemical used in various fields, including organic synthesis and industrial applications. This compound is characterized by the presence of a methoxy group and a triple bond, which contribute to its unique reactivity and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methoxybut-3-yn-2-one can be synthesized through several methods. One common approach involves the methylation of acetoin with dimethyl carbonate in a one-step process. This method is noted for its improved process mass intensity and atom economy . The reaction typically requires a base catalyst and is carried out under mild conditions to achieve high yields.
Industrial Production Methods: In industrial settings, the production of 1-methoxybut-3-yn-2-one often involves the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methoxybut-3-yn-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-Methoxybut-3-yn-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: This compound is employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the production of various drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of 1-methoxybut-3-yn-2-one involves its interaction with specific molecular targets and pathways. The methoxy group and triple bond play crucial roles in its reactivity. For instance, the compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. The pathways involved often include nucleophilic addition and substitution mechanisms.
Vergleich Mit ähnlichen Verbindungen
3-Methoxybutan-2-one: This compound is similar in structure but lacks the triple bond, resulting in different reactivity and applications.
1-Methoxybut-3-yn-2-amine: This compound contains an amine group instead of a carbonyl group, leading to distinct chemical properties and uses.
Uniqueness: 1-Methoxybut-3-yn-2-one is unique due to its combination of a methoxy group and a triple bond, which confer specific reactivity patterns not observed in similar compounds. This uniqueness makes it valuable in various synthetic and industrial applications.
Eigenschaften
Molekularformel |
C5H6O2 |
|---|---|
Molekulargewicht |
98.10 g/mol |
IUPAC-Name |
1-methoxybut-3-yn-2-one |
InChI |
InChI=1S/C5H6O2/c1-3-5(6)4-7-2/h1H,4H2,2H3 |
InChI-Schlüssel |
MZDGHNZNGTVQFP-UHFFFAOYSA-N |
Kanonische SMILES |
COCC(=O)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-methyl-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B15297305.png)
![1,6-Dioxa-9-azaspiro[3.6]decane](/img/structure/B15297311.png)
![3-[(4-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B15297313.png)
![N-[(1,3-thiazol-5-yl)methyl]cyclopentanamine hydrochloride](/img/structure/B15297318.png)
![tert-butyl N-[2-(5-fluoropyrimidin-2-yl)propan-2-yl]carbamate](/img/structure/B15297331.png)
![[(1E)-5-Hydroxypent-1-en-1-yl]boronic acid](/img/structure/B15297339.png)
![Tert-butyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15297340.png)


![6-(4-Chlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B15297371.png)
![{3,7,9-Trioxabicyclo[3.3.1]nonan-1-yl}methanol](/img/structure/B15297377.png)
![1-[1-(pyrimidin-2-yl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B15297394.png)

